molecular formula C16H23N3O4S B497979 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide CAS No. 898640-91-0

2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide

Cat. No.: B497979
CAS No.: 898640-91-0
M. Wt: 353.4g/mol
InChI Key: RHVMKFDMYXWEFO-UHFFFAOYSA-N
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Description

2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with diethoxy and imidazole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The diethoxy groups are introduced through etherification reactions, while the imidazole ring is attached via nucleophilic substitution reactions. Common reagents used in these reactions include diethyl sulfate for etherification and imidazole for the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s imidazole moiety makes it a candidate for enzyme inhibition studies.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamides with different substituents, such as:

  • 2,5-dimethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide
  • 2,5-diethoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide

Uniqueness

What sets 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide apart is its specific combination of diethoxy and imidazole substituents, which confer unique chemical and biological properties. This makes it particularly useful in applications where both ether and imidazole functionalities are desired.

Properties

IUPAC Name

2,5-diethoxy-N-(3-imidazol-1-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-3-22-14-6-7-15(23-4-2)16(12-14)24(20,21)18-8-5-10-19-11-9-17-13-19/h6-7,9,11-13,18H,3-5,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVMKFDMYXWEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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